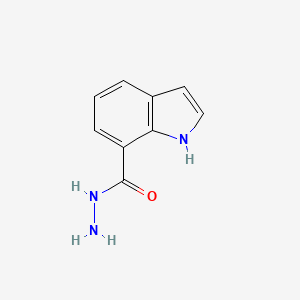

1H-indole-7-carbohydrazide

Übersicht

Beschreibung

1H-Indole-7-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry. The addition of a carbohydrazide group to the indole nucleus enhances its potential for diverse chemical reactions and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indole-7-carbohydrazide can be synthesized through the reaction of indole-7-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-7-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1H-Indole-7-carbohydrazide has emerged as a promising candidate in drug development due to its ability to interact with multiple biological targets. Its potential therapeutic applications include:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that specific derivatives showed IC50 values ranging from 0.27 µM to 21.5 µM against acetylcholinesterase, indicating their potential in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MIC) for Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively .

Biological Assays

This compound is frequently utilized in biological assays to evaluate its pharmacological properties:

- Cell Viability Studies : In various assays, researchers have assessed the compound's effects on cell growth and viability, contributing to the understanding of its mechanisms of action. For example, molecular docking studies have suggested that it interacts with key kinase targets involved in cancer progression .

Material Science

The compound's unique structure allows it to be incorporated into polymers and coatings, enhancing material properties such as durability and resistance to degradation:

- Fluorescent Probes : The design of fluorescent probes for imaging applications is another area where this compound is applied. Its photophysical properties make it suitable for use in optoelectronic devices and cellular imaging .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound derivatives against various human cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| A549 | 75 | EGFR inhibition |

| MCF-7 | 60 | Caspase activation |

| HT-29 | 80 | VEGFR-2 inhibition |

These results indicate moderate potency in inhibiting cell growth through various pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 48 |

The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes .

Wirkmechanismus

The mechanism of action of 1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules. The pathways affected by these interactions can lead to various biological effects, such as inhibition of cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

- 1H-Indole-3-carbohydrazide

- 1H-Indole-2-carbohydrazide

- 5-Fluoro-1H-indole-2-carbohydrazide

Comparison: 1H-Indole-7-carbohydrazide is unique due to the position of the carbohydrazide group on the indole ring. This positioning can influence the compound’s reactivity and biological activity. For example, 1H-indole-3-carbohydrazide and 1H-indole-2-carbohydrazide have different reactivity patterns and biological effects due to the different positions of the carbohydrazide group .

Biologische Aktivität

Overview

1H-Indole-7-carbohydrazide is a derivative of indole, a heterocyclic compound with a vast array of biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a carbohydrazide moiety enhances its reactivity and biological efficacy.

This compound primarily interacts with copper (II) ions through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) . This interaction results in a significant change in fluorescence, making it useful as a fluorescence probe for detecting copper ions in biological systems. The compound also exhibits antiplatelet aggregation activity , inhibiting processes induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. Its structure allows it to interact with biological macromolecules, enhancing its therapeutic potential.

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key enzymes responsible for cell proliferation and modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways. This activity is crucial for developing treatments for various inflammatory diseases.

Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound and its derivatives:

Case Studies

- Antiplatelet Aggregation Study : A study synthesized various indole carbohydrazide derivatives, including this compound, which were tested for their ability to inhibit platelet aggregation. Compounds exhibited varying degrees of inhibition, with some achieving complete inhibition at specific concentrations .

- Antiviral Activity Assessment : Research focused on the synthesis of novel derivatives based on the indole scaffold, revealing that certain modifications enhanced antiviral efficacy against specific viruses, indicating the versatility of this compound in drug design .

- Anticancer Evaluation : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of proliferation markers .

Eigenschaften

IUPAC Name |

1H-indole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMBDUFIJHHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351888 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-24-4 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.